molecular formula C16H12N4O B14771859 N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide

Cat. No.: B14771859
M. Wt: 276.29 g/mol
InChI Key: NGYKARVKRTWRNZ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is a bis-cyano-substituted acetamide derivative characterized by two 4-cyanophenyl groups attached to the acetamide backbone. This compound has been explored in medicinal chemistry for its structural versatility, particularly in drug discovery programs targeting enzyme modulation or receptor binding due to the amide linkage’s ability to participate in hydrogen bonding .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-(4-cyanoanilino)-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C16H12N4O/c17-9-12-1-5-14(6-2-12)19-11-16(21)20-15-7-3-13(10-18)4-8-15/h1-8,19H,11H2,(H,20,21)

InChI Key

NGYKARVKRTWRNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide typically involves the reaction of 4-cyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states and reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6)

  • Structure: Replaces the amino-linked 4-cyanophenyl group with a chlorine atom.
  • Key Differences: The chloro substituent increases electrophilicity but reduces hydrogen-bonding capacity compared to the amino-cyanophenyl group.
  • Applications : Used in synthetic organic chemistry as a halogenated intermediate; however, halogenated analogs may pose higher environmental and health risks .

N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide

  • Structure: Incorporates a methoxy group (electron-donating) and a sulfanyl-aminophenyl moiety.
  • Key Differences : The methoxy group enhances lipophilicity, while the sulfanyl group contributes to antimicrobial activity, as demonstrated in crystal structure studies .

N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 922480-60-2)

  • Structure : Features a thiazole heterocycle and ethoxyphenyl group.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide C₁₆H₁₂N₄O 276.30 Bis-4-cyanophenyl, amide
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O 194.62 Chloro, cyano, amide
N-(4-Methoxyphenyl)-2-sulfanylacetamide C₁₅H₁₄N₂O₂S 298.35 Methoxy, sulfanyl, amide

Research Findings and Implications

Electron-Withdrawing vs.

Heterocyclic Modifications : Thiazole or fluorinated derivatives demonstrate improved pharmacokinetic profiles, suggesting structural diversification as a key strategy in drug design .

Synthetic Challenges: Halogenated analogs face scalability issues due to safety concerns, whereas cyano-substituted compounds offer a balance between reactivity and safety .

Biological Activity

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H14_{14}N4_{4}O
  • Molecular Weight : 276.29 g/mol
  • Structure : The compound features two cyanophenyl groups attached to an acetamide moiety, which enhances its electronic and steric properties, making it suitable for various applications in drug development and materials science.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
  • Receptor Interaction : It may also act on specific receptors, influencing cellular signaling pathways that are critical for various physiological processes.

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that the compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
  • Insecticidal Activity : The compound has demonstrated insecticidal properties by targeting the ryanodine receptor in insects, disrupting calcium ion regulation, which is crucial for muscle contraction and other physiological functions.

Case Studies

  • Antimicrobial Evaluation : A systematic evaluation of this compound revealed its potent activity against various microbial strains. In vitro studies showed that it effectively inhibited the growth of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Pharmacological Studies : Research into the pharmacological applications of this compound highlighted its potential as a therapeutic agent targeting specific diseases through enzyme inhibition and receptor modulation .
  • Insecticide Development : The insecticidal properties observed in laboratory settings suggest that this compound could be developed into a new class of insecticides, providing an environmentally friendly alternative to existing chemical pesticides.

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